

N-(Methylsulfonyl)benzamide Structure-Activity Relationship Studies: A Technical Guide

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Compound of Interest		
Compound Name:	N-(methylsulfonyl)benzamide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of **N-(methylsulfonyl)benzamide** derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as a versatile scaffold for the development of various therapeutic agents, particularly in the realm of oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Core Structure and Therapeutic Potential

The **N-(methylsulfonyl)benzamide** scaffold is characterized by a central benzamide moiety with a methylsulfonyl group attached to the nitrogen atom. This core structure has been explored for its utility in targeting a range of biological entities, including enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression.[1][2] Modifications to both the benzoyl ring and the methylsulfonyl group have been systematically investigated to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for **N-(methylsulfonyl)benzamide** derivatives and related analogs, focusing on their anticancer and enzyme inhibitory activities.



Anticancer Activity

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

Compound ID	Modifications	Cancer Cell Line	IC50 (μM)	Reference
12d	1,3,5-triazine linker, 4- chlorophenyl tail	MDA-MB-468 (Breast)	3.99 ± 0.21	[3]
CCRF-CEM (Leukemia)	4.51 ± 0.24	[3]		
12i	1,3,5-triazine linker, 3,4- dichlorophenyl tail	MDA-MB-468 (Breast)	1.48 ± 0.08	[3]
CCRF-CEM (Leukemia)	9.83 ± 0.52	[3]		

Note: While not exact **N-(methylsulfonyl)benzamide**s, these benzenesulfonamide derivatives with a triazine linker showcase the potential of the broader sulfonamide class in cancer therapy.

Histone Deacetylase (HDAC) Inhibition

Table 2: HDAC Inhibition by Benzamide Derivatives

Compound ID	Modifications	HDAC Isoform	IC50 (μM)	Reference
7 j	Amine group on terminal benzene ring, shorter molecular length	HDAC1	0.65	[1]
HDAC2	0.78	[1]	_	
HDAC3	1.70	[1]	_	



Note: These compounds are benzamide derivatives designed as HDAC inhibitors, highlighting key structural features for activity. The presence of an amine group and a shorter molecular length were found to be crucial for potent HDAC inhibition.[1]

Carbonic Anhydrase (CA) Inhibition

Table 3: Carbonic Anhydrase Inhibition by Benzenesulfonamides

Compound ID	Modifications	CA Isoform	K _i (nM)	Reference
8a	Benzenesulfona mide with s- triazine linker	hCA I	94.4	[3]
6c	Spirocycloalkyl tail (4- methylcyclohexa ne)	hCA IX	145.5	[3]
13	Bicyclic imide moiety, bromo substitution	hCA II	2.4	[2]
11	Bicyclic imide moiety, fluoro substitution	hCA XII	14	[2]
4	Triazole linker from click chemistry	hCA IX	1.5 - 38.9	[4]
5	Triazole linker from click chemistry	hCA XII	0.8 - 12.4	[4]

Note: These benzenesulfonamide derivatives demonstrate potent and selective inhibition of various carbonic anhydrase isoforms. The data indicates that modifications to the sulfonamide scaffold can significantly influence isoform selectivity.



Experimental Protocols

This section provides an overview of the methodologies used for the synthesis and biological evaluation of **N-(methylsulfonyl)benzamide** and related derivatives, based on published literature.

General Synthesis of Benzamide Derivatives

A common synthetic route for N-substituted benzamides involves the acylation of an appropriate amine with a benzoyl chloride derivative.

Example Protocol for N-(diisopropylphosphanyl)benzamide Synthesis:

This two-step procedure can be adapted for the synthesis of various N-substituted benzamides.

Step 1: Synthesis of N-(trimethylsilyl)benzamide

- To a solution of benzamide (2.5 mmol) in toluene (20 mL), add triethylamine (2.5 mmol) and chlorotrimethylsilane (3.0 mmol).
- Stir the reaction mixture at room temperature for 1 hour.
- Filter the solid materials and concentrate the resulting solution under reduced pressure to obtain N-(trimethylsilyl)benzamide.[5]

Step 2: Synthesis of N-(diisopropylphosphanyl)benzamide

- Add diisopropylphosphinous chloride (0.52 mmol) to a solution of N-(trimethylsilyl)benzamide (0.52 mmol) in toluene (10 mL).
- Stir the reaction mixture for approximately 12 hours at 70 °C.
- Remove the volatile components by evaporation under reduced pressure.
- Wash the resulting solid with pentane and dry under vacuum to yield the final product.[5]

A more direct, one-pot synthesis can also be employed:



- Dissolve benzamide (8.3 mmol) and N,N-dimethylpyridin-4-amine (DMAP) (1.8 mmol) in toluene (20 mL).
- Add triethylamine (8.3 mmol) and diisopropylphosphinous chloride (8.3 mmol).
- Heat the reaction mixture overnight at 110 °C with stirring.
- Filter the resulting suspension and concentrate the solution under reduced pressure.
- Wash the solid residue with pentane and dry under vacuum.[5]

Anticancer Activity Assays

MTT Assay for Cell Proliferation: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

- Seed cancer cells in a 96-well plate and culture for 24 hours.
- Treat the cells with various concentrations of the test compounds.
- After a specified incubation period (e.g., 24-72 hours), add MTT solution to each well.
- Incubate for a few hours to allow the formation of formazan crystals by metabolically active cells.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Enzyme Inhibition Assays

Carbonic Anhydrase Inhibition Assay: A stopped-flow CO₂ hydrase assay is a common method to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.[6]

The assay measures the enzyme-catalyzed hydration of CO₂.



- The change in pH due to the formation of bicarbonate and a proton is monitored using a pH indicator.
- The initial rates of reaction are measured in the presence and absence of the inhibitor.
- The inhibition constant (K_i) is determined by fitting the data to the appropriate inhibition model.

Histone Deacetylase (HDAC) Inhibition Assay: The inhibitory activity against HDACs can be determined using commercially available kits or by measuring the deacetylation of a fluorescently labeled substrate.

- Incubate the HDAC enzyme with the test compound at various concentrations.
- Add a fluorogenic HDAC substrate.
- After incubation, add a developer solution that releases a fluorophore from the deacetylated substrate.
- Measure the fluorescence intensity using a fluorometer.
- Calculate the IC50 values from the dose-response curves.

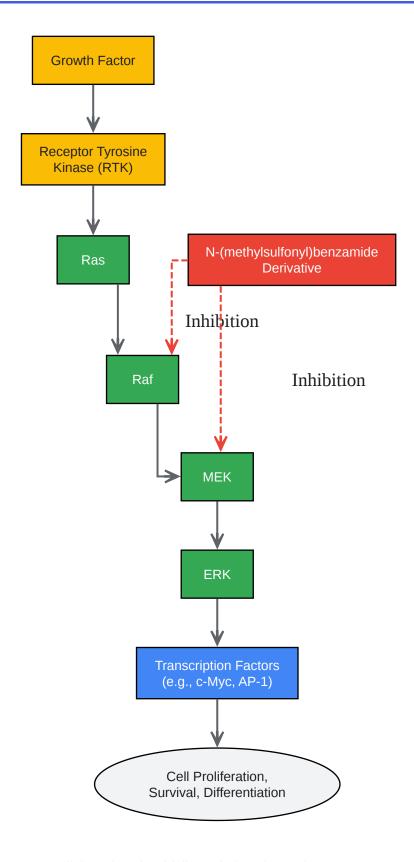
Signaling Pathways and Mechanisms of Action

N-(methylsulfonyl)benzamide derivatives and related sulfonamides exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/AKT pathway are two critical cascades often dysregulated in cancer and are potential targets for these compounds.[7][8][9]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival.[7] Its aberrant activation is a hallmark of many cancers.





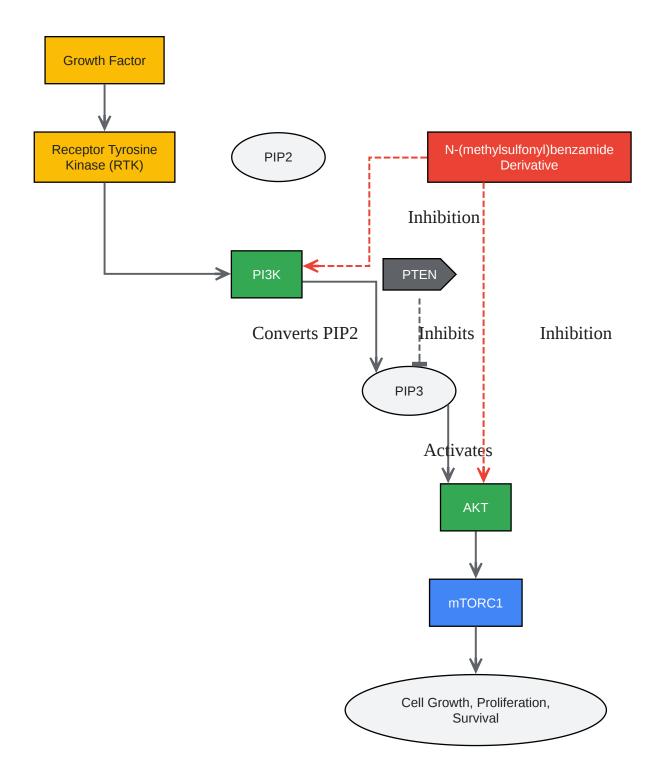
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Caption: Potential inhibition of the MAPK/ERK signaling pathway.



PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is another critical regulator of cell survival, proliferation, and metabolism that is frequently hyperactivated in cancer.[8][9]



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Caption: Potential inhibition of the PI3K/AKT signaling pathway.

Conclusion

The **N-(methylsulfonyl)benzamide** scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The structure-activity relationship data presented in this guide highlight the importance of systematic chemical modifications to enhance potency and selectivity against various biological targets. The detailed experimental protocols and visualization of key signaling pathways provide a valuable resource for researchers aiming to design and synthesize the next generation of **N-(methylsulfonyl)benzamide**-based drugs. Further exploration of this chemical space is warranted to fully elucidate the therapeutic potential of this versatile scaffold.

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